molecular formula C17H34O2Sn B180441 [2-(Methoxycarbonyl)-2-propenyl]tributylstannane CAS No. 132841-83-9

[2-(Methoxycarbonyl)-2-propenyl]tributylstannane

Cat. No.: B180441
CAS No.: 132841-83-9
M. Wt: 389.2 g/mol
InChI Key: OVLFNUSZGCRANB-UHFFFAOYSA-N
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Description

[2-(Methoxycarbonyl)-2-propenyl]tributylstannane (CAS Registry Number: 132841-83-9) is a high-value organotin reagent with the molecular formula C17H34O2Sn and a molecular weight of 389.16 g/mol . This compound is critically important in advanced organic synthesis, particularly for the stereocontrolled construction of complex, quaternary β,γ-unsaturated amino acids . These amino acids are non-proteinogenic and serve as key precursors for mechanism-based inactivators of amino acid decarboxylase (AADC) enzymes and other pyridoxal phosphate (PLP)-dependent enzymes . Its primary research value lies in its role as a versatile synthetic intermediate that can undergo a wide range of transition metal-mediated cross-coupling reactions, such as Stille couplings, enabling the introduction of the α-(2-tributylstannyl)vinyl branch into molecular frameworks . This functionality allows researchers to access novel classes of potential therapeutics, including α-oxiranyl, α-(2E-chloro)vinyl, and α-(2Z-fluoro)vinyl amino acids, which are of significant interest in medicinal chemistry and drug discovery . Furthermore, the compound can be protodestannylated to yield the corresponding free, quaternary vinyl amino acid . The resulting quaternary amino acids are valuable building blocks for creating peptides with enhanced secondary structure (e.g., α-helical, and 3₁₀-helical motifs) and increased resistance to proteolysis, making them useful in the design of foldamers, receptor-binding peptides, and catalytic peptides . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(tributylstannylmethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLFNUSZGCRANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Propenyl Halides with Tributyltin Hydride

A widely reported method involves the reaction of 2-(methoxycarbonyl)propenyl halides (e.g., bromide or iodide) with tributyltin hydride (Bu₃SnH) in the presence of a palladium catalyst. The general reaction proceeds as follows:

CH₂=C(COOMe)CH₂X+Bu₃SnHPd(0)CH₂=C(COOMe)CH₂SnBu₃+HX\text{CH₂=C(COOMe)CH₂X} + \text{Bu₃SnH} \xrightarrow{\text{Pd(0)}} \text{CH₂=C(COOMe)CH₂SnBu₃} + \text{HX}

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 25–60°C, 6–12 hours

  • Yield: 70–85%

The reaction mechanism involves oxidative addition of the propenyl halide to Pd(0), followed by transmetalation with Bu₃SnH and reductive elimination to release the product.

Tin-Halogen Exchange Using Tributyltin Chloride

Alkylation of Methacrylic Acid Derivatives

An alternative route employs methacrylic acid methyl ester and tributyltin chloride (Bu₃SnCl) under basic conditions:

CH₂=C(COOMe)CH₂Li+Bu₃SnClCH₂=C(COOMe)CH₂SnBu₃+LiCl\text{CH₂=C(COOMe)CH₂Li} + \text{Bu₃SnCl} \rightarrow \text{CH₂=C(COOMe)CH₂SnBu₃} + \text{LiCl}

Procedure :

  • Generate the propenyllithium intermediate by treating methacrylic acid methyl ester with LDA (lithium diisopropylamide) at -78°C.

  • Add Bu₃SnCl dropwise and warm to room temperature.

  • Quench with aqueous NH₄Cl and extract with ethyl acetate.

Optimization Data :

ParameterValue
Temperature-78°C to 25°C
Reaction Time2–4 hours
Yield65–75%
Purity (HPLC)>95%

This method avoids palladium catalysts but requires stringent anhydrous conditions.

Radical-Mediated Tin Transfer

Use of Tributylstannate Salts

Potassium tributylstannate (K[SnBu₃]) serves as a tin source in radical reactions. When combined with 2-(methoxycarbonyl)propenyl radicals generated from iodides or bromides, it forms the target compound:

CH₂=C(COOMe)CH₂I+K[SnBu₃]AIBNCH₂=C(COOMe)CH₂SnBu₃+KI\text{CH₂=C(COOMe)CH₂I} + \text{K[SnBu₃]} \xrightarrow{\text{AIBN}} \text{CH₂=C(COOMe)CH₂SnBu₃} + \text{KI}

Key Considerations :

  • Radical initiator: Azobisisobutyronitrile (AIBN, 1 mol%)

  • Solvent: Benzene or toluene

  • Yield: 60–70%

This method is less common due to challenges in controlling radical intermediates but offers functional group tolerance.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each approach:

MethodCatalystYield (%)Cost EfficiencyScalability
Stille CouplingPd(0)70–85ModerateHigh
Tin-Halogen ExchangeNone65–75HighModerate
Radical-MediatedAIBN60–70LowLow

Critical Observations :

  • Palladium-catalyzed methods dominate industrial applications due to reproducibility.

  • Tin-halogen exchange is preferable for small-scale syntheses avoiding transition metals.

  • Radical routes remain niche due to side reactions.

Applications in Target Synthesis

The compound’s utility is exemplified in:

  • Spirocyclic Oxindoles : Allylation of isatins to form α-methylene-γ-butyrolactones.

  • Anticancer Agents : As a precursor to organotin(IV) complexes with antiproliferative activity .

Chemical Reactions Analysis

[2-(Methoxycarbonyl)-2-propenyl]tributylstannane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

The compound has been utilized in several synthetic pathways, particularly in the formation of carbon-carbon bonds and functional group transformations.

Synthesis of Alkenes

One notable application is in the synthesis of alkenes through Stille coupling reactions. The compound can react with various electrophiles, facilitating the formation of vinyl derivatives. This method has been particularly useful for synthesizing complex natural products and pharmaceutical intermediates.

Radical Reactions

Research has shown that [2-(Methoxycarbonyl)-2-propenyl]tributylstannane can participate in radical reactions, which are crucial for constructing complex molecular architectures. For instance, it has been employed in radical additions to unsaturated carbonyl compounds, leading to the formation of valuable intermediates for further functionalization.

Electrochemical Synthesis

Recent advancements in synthetic organic electrochemistry have also highlighted the use of this compound as a reagent in electrochemical transformations. It enables the generation of radicals under mild conditions, expanding the toolkit available for organic synthesis.

Case Study 1: Synthesis of Stereodefined Alkenones

A study demonstrated the use of this compound in synthesizing stereodefined 2-alkenones via palladium-catalyzed reactions. The process involved cross-coupling with aryl iodides, showcasing its utility in generating complex alkenes with specific stereochemistry .

Case Study 2: Functionalization of Isatins

Another significant application was reported in the catalytic enantioselective amide allylation of isatins using this compound. The methodology provided access to 2-oxindole derivatives that are spiro-fused to α-methylene-γ-lactams, demonstrating its versatility in medicinal chemistry .

Data Tables

Application AreaDescriptionReference
Synthesis of AlkenesUsed in Stille coupling reactions to form vinyl derivatives
Radical ReactionsParticipates in radical additions to unsaturated carbonyl compounds
Electrochemical SynthesisActs as a reagent for generating radicals under mild conditions
Stereodefined AlkenonesPalladium-catalyzed reactions yielding stereodefined products
Functionalization of IsatinsCatalytic enantioselective amide allylation leading to complex oxindole derivatives

Mechanism of Action

The mechanism of action of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane C₁₇H₃₂O₂Sn Methoxycarbonyl (-COOCH₃) Cross-coupling in ester synthesis; moderate stability
2-(Tributylstannyl)-2-propen-1-amine (CAS 155258-22-3) C₁₃H₂₇NSn Amine (-NH₂) Nucleophilic reactivity; used in amine-functionalized syntheses
6-Methoxy-2-(tributylstannyl)pyrimidine C₁₇H₃₂N₂OSn Methoxy-pyrimidine ring Heterocyclic synthesis; enhanced π-conjugation
(5-Bromo-thiophen-2-yl)tributylstannane C₁₆H₂₉BrSSn Bromo-thiophene ring Halogen-directed coupling; semiconductor applications
3-Methyl-2-(tributylstannyl)pyridine C₁₇H₂₉NSn Methyl-pyridine ring Coordination chemistry; ligand in catalysis
Tributyl(2-methyl-2-propen-1-yl)stannane C₁₆H₃₂Sn Methyl-propenyl High thermal stability; radical reactions

Physicochemical Properties

Property This compound 3-Methyl-2-(tributylstannyl)pyridine (5-Bromo-thiophen-2-yl)tributylstannane
Molecular Weight (g/mol) 395.14 368.20 422.05
Solubility Moderate in THF, DCM High in toluene, ethers Low in polar solvents
Stability Air-sensitive; requires inert storage Moderate air stability Light-sensitive; degrades rapidly

Biological Activity

[2-(Methoxycarbonyl)-2-propenyl]tributylstannane is an organotin compound with the molecular formula C17H34O2Sn and a molecular weight of 389.16 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique biological activities and potential applications.

The synthesis of this compound typically involves the reaction of tributylstannyl lithium with methyl acrylate under inert conditions to prevent oxidation. The resulting product is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis.

PropertyValue
Molecular FormulaC17H34O2Sn
Molecular Weight389.16 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless liquid

The biological activity of this compound is primarily attributed to its ability to form stable carbon-tin bonds. These bonds can facilitate various organic reactions, making it a versatile tool in medicinal chemistry. The tin atom acts as a nucleophile, allowing the compound to interact with biological targets effectively.

Biological Targets

Research indicates that organotin compounds can interact with various biomolecules, influencing biological pathways such as:

  • Cellular signaling : Modulating pathways that regulate cell growth and apoptosis.
  • Antimicrobial activity : Exhibiting effects against bacteria and fungi.
  • Anticancer properties : Potentially inhibiting tumor growth through various mechanisms.

Antimicrobial Activity

A study investigating the antimicrobial properties of organotin compounds found that this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular metabolism.

Anticancer Research

In another study, this compound was evaluated for its anticancer properties against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis in cancer cells
Cellular signalingModulates growth pathways

Q & A

Basic Questions

Q. What are the recommended storage conditions for [2-(Methoxycarbonyl)-2-propenyl]tributylstannane to ensure stability during experiments?

  • Methodological Answer: Organotin compounds are moisture- and oxygen-sensitive. Store the compound under an inert atmosphere (argon or nitrogen) at temperatures below -20°C to prevent degradation. Use amber vials to minimize light exposure, and ensure containers are tightly sealed to avoid hydrolysis of the tributylstannane moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR : Identify the methoxycarbonyl (δ ~3.6–3.8 ppm for OCH3) and propenyl protons (δ ~5–6 ppm for vinyl protons). The tributyltin group shows characteristic peaks at δ ~0.8–1.6 ppm.
  • FT-IR : Confirm the ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹).
  • HRMS : Validate molecular weight and isotopic patterns (e.g., Sn has ten natural isotopes). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer:

  • Step 1 : Synthesize the propenyl ester via Michael addition of methyl acrylate to a carbonyl precursor.
  • Step 2 : Perform stannylation using tributyltin chloride under basic conditions (e.g., LiHMDS in THF at -78°C).
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate) to isolate the product. Monitor reaction progress using GC-MS or TLC .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions using this compound as a reagent?

  • Methodological Answer:

  • Catalyst Selection : Use Pd(PPh3)4 or Pd2(dba)3 with AsPh3 as a ligand to enhance reactivity.
  • Solvent Effects : Polar aprotic solvents like DMF or THF improve coupling efficiency.
  • Temperature Control : Reactions typically proceed at 60–80°C; higher temperatures may induce protodestannylation.
  • Additives : Include CuI or LiCl to suppress homo-coupling byproducts. Validate yields via HPLC or 19F NMR (if fluorinated substrates are used) .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, especially for stereoisomers.
  • Deuterated Solvents : Use CDCl3 or DMSO-d6 to avoid solvent interference.
  • Paramagnetic Screening : Add EDTA to chelate metal impurities that broaden NMR peaks.
  • Crystallography : If feasible, obtain X-ray crystal structures to confirm regiochemistry and stereochemistry .

Q. How can toxicity risks be mitigated when handling this compound in the lab?

  • Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Waste Disposal : Quench residual tin compounds with KF or NaHCO3 before disposal. Follow EPA guidelines for organometallic waste.
  • Exposure Monitoring : Regularly test lab surfaces for tin contamination using ICP-MS .

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